Carbamimidoyl-(carboxymethyl)-methylazanium;sulfate Carbamimidoyl-(carboxymethyl)-methylazanium;sulfate
Brand Name: Vulcanchem
CAS No.: 102601-28-5
VCID: VC20806431
InChI: InChI=1S/2C4H9N3O2.H2O4S/c2*1-7(4(5)6)2-3(8)9;1-5(2,3)4/h2*2H2,1H3,(H3,5,6)(H,8,9);(H2,1,2,3,4)
SMILES: C[NH+](CC(=O)O)C(=N)N.C[NH+](CC(=O)O)C(=N)N.[O-]S(=O)(=O)[O-]
Molecular Formula: C8H20N6O8S
Molecular Weight: 360.35 g/mol

Carbamimidoyl-(carboxymethyl)-methylazanium;sulfate

CAS No.: 102601-28-5

Cat. No.: VC20806431

Molecular Formula: C8H20N6O8S

Molecular Weight: 360.35 g/mol

* For research use only. Not for human or veterinary use.

Carbamimidoyl-(carboxymethyl)-methylazanium;sulfate - 102601-28-5

Specification

CAS No. 102601-28-5
Molecular Formula C8H20N6O8S
Molecular Weight 360.35 g/mol
IUPAC Name 2-[carbamimidoyl(methyl)amino]acetic acid;sulfuric acid
Standard InChI InChI=1S/2C4H9N3O2.H2O4S/c2*1-7(4(5)6)2-3(8)9;1-5(2,3)4/h2*2H2,1H3,(H3,5,6)(H,8,9);(H2,1,2,3,4)
Standard InChI Key NFWOMGOXOHCLNA-UHFFFAOYSA-N
SMILES C[NH+](CC(=O)O)C(=N)N.C[NH+](CC(=O)O)C(=N)N.[O-]S(=O)(=O)[O-]
Canonical SMILES CN(CC(=O)O)C(=N)N.CN(CC(=O)O)C(=N)N.OS(=O)(=O)O

Introduction

Carbamimidoyl-(carboxymethyl)-methylazanium;sulfate is a complex organic compound that has garnered significant attention in various scientific disciplines due to its unique chemical structure and potential applications. This compound features a carbamimidoyl group linked to a carboxymethyl moiety, which enhances its solubility and reactivity. The sulfate group contributes to its ionic nature, potentially influencing its interaction with biological systems.

Chemical Reactions

Carbamimidoyl-(carboxymethyl)-methylazanium;sulfate can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are crucial for its applications in organic synthesis and as a catalyst in chemical processes.

  • Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, typically in acidic or basic media.

  • Reduction: Reduction reactions involve reagents such as sodium borohydride or lithium aluminum hydride, often in anhydrous solvents.

  • Substitution: Substitution reactions may involve reagents like halogens or alkylating agents, with conditions varying based on the desired product.

Biological Activities

The compound exhibits several biological activities, including antitumor, immunomodulatory, and antimicrobial effects. These activities are attributed to its ability to interact with specific molecular targets, modulating enzyme activity or disrupting cellular processes.

Antitumor Activity

Research indicates that derivatives of carboxymethyl compounds, similar to Carbamimidoyl-(carboxymethyl)-methylazanium;sulfate, demonstrate significant antitumor activities. These compounds can induce apoptosis in cancer cells and modulate immune responses against tumors.

ActivityObserved Effects
Apoptosis InductionTriggers programmed cell death in tumor cells
Immune ModulationEnhances immune responses through cytokine production

Immunomodulatory Effects

The compound has been observed to increase cytokine production and support immune organ function, indicating an active immune response.

EffectDescription
Cytokine ProductionEnhanced levels of immunoglobulins and pro-inflammatory cytokines
Immune Organ SupportImprovements in the morphology of immune organs like the spleen and thymus

Antimicrobial Activity

Carbamimidoyl-(carboxymethyl)-methylazanium;sulfate shows promise against various bacterial strains, including resistant strains like Staphylococcus aureus. The mechanisms include membrane disruption and biofilm inhibition.

MechanismDescription
Membrane DisruptionEnhances interaction with bacterial membranes, leading to cell lysis
Biofilm InhibitionEffective against biofilm-forming bacteria

Scientific Research Applications

The compound has several scientific research applications:

  • Chemistry: Used as a reagent in organic synthesis and as a catalyst in various chemical reactions.

  • Biology: Employed in biochemical assays and as a probe for studying enzyme mechanisms.

  • Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

  • Industry: Utilized in the production of specialty chemicals and as an additive in industrial processes.

Comparison with Similar Compounds

Carbamimidoyl-(carboxymethyl)-methylazanium;sulfate can be compared with other similar compounds such as Carbamimidoyl-(carboxymethyl)-methylazanium;chloride, Carbamimidoyl-(carboxymethyl)-methylazanium;nitrate, and Carbamimidoyl-(carboxymethyl)-methylazanium;phosphate. These compounds share similar structural features but differ in their associated anions, which can influence their chemical properties and applications.

CompoundAnionProperties
Carbamimidoyl-(carboxymethyl)-methylazanium;sulfateSulfateIonic nature, specific interactions
Carbamimidoyl-(carboxymethyl)-methylazanium;chlorideChlorideDifferent solubility and reactivity
Carbamimidoyl-(carboxymethyl)-methylazanium;nitrateNitratePotential for different biological activities
Carbamimidoyl-(carboxymethyl)-methylazanium;phosphatePhosphateInfluence on enzymatic interactions

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